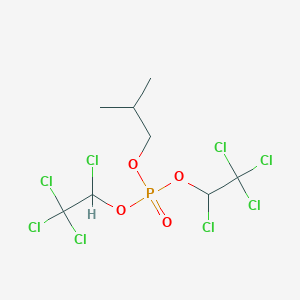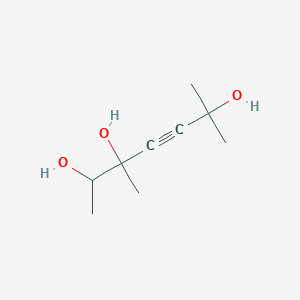
3,6-Dimethylhept-4-yne-2,3,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethylhept-4-yne-2,3,6-triol: is an organic compound with the molecular formula C9H16O3 . It is characterized by the presence of a triple bond between the fourth and fifth carbon atoms, as well as three hydroxyl groups attached to the second, third, and sixth carbon atoms. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-4-yne-2,3,6-triol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dimethylhept-4-yne and suitable hydroxylating agents.
Hydroxylation: The triple bond in the starting material is subjected to hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce hydroxyl groups at specific positions.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dimethylhept-4-yne-2,3,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Ketones or aldehydes
Reduction: Alkenes or alkanes
Substitution: Alkyl halides or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
3,6-Dimethylhept-4-yne-2,3,6-triol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 3,6-Dimethylhept-4-yne-2,3,6-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the triple bond play crucial roles in its reactivity and interactions. For example, the hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in addition reactions with other molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethylhept-4-yne-2,3,6-diol: Similar structure but with two hydroxyl groups instead of three.
3,6-Dimethylhept-4-yne-2,6-diol: Similar structure but with hydroxyl groups at different positions.
3,6-Dimethylhept-4-yne-2,3,5-triol: Similar structure but with hydroxyl groups at different positions.
Uniqueness: 3,6-Dimethylhept-4-yne-2,3,6-triol is unique due to the specific arrangement of its hydroxyl groups and the presence of a triple bond. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
65213-10-7 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
3,6-dimethylhept-4-yne-2,3,6-triol |
InChI |
InChI=1S/C9H16O3/c1-7(10)9(4,12)6-5-8(2,3)11/h7,10-12H,1-4H3 |
InChI-Schlüssel |
QNGTUXQLMUTUGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C#CC(C)(C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


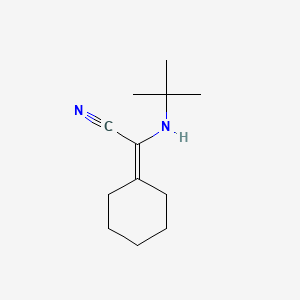
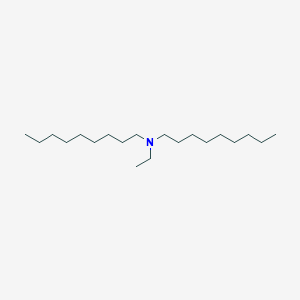

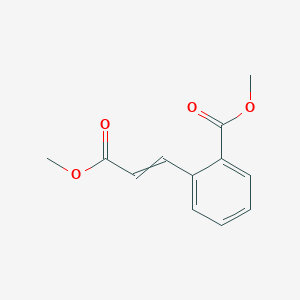
![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14496120.png)
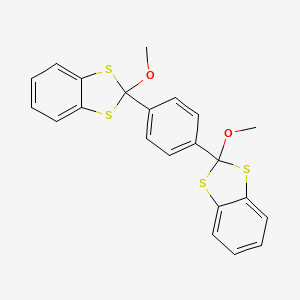
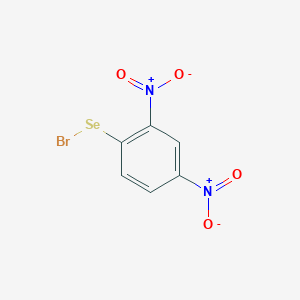




![1-Ethyl-2-[(3-ethyl-2(3H)-benzoselenazolylidene)methyl]-6-methylquinolinium iodide](/img/structure/B14496158.png)

